molecular formula C20H15F4N3O3S2 B2993569 2-((3-Cyano-4-(4-fluorophenyl)-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide CAS No. 1212141-17-7

2-((3-Cyano-4-(4-fluorophenyl)-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide

Cat. No.: B2993569
CAS No.: 1212141-17-7
M. Wt: 485.47
InChI Key: OWQQBDQLJKYDHI-UHFFFAOYSA-N
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Description

This compound is a structurally complex tetrahydropyridine derivative featuring multiple functional groups:

  • 4-(4-Fluorophenyl): Introduces aromaticity and fluorination, which may improve metabolic stability and lipophilicity compared to non-fluorinated analogs.
  • 6-Hydroxy and 6-(Trifluoromethyl): The hydroxy group contributes to hydrogen bonding, while the trifluoromethyl group increases hydrophobicity and resistance to oxidative metabolism.
  • 5-(Thiophene-2-carbonyl): A heteroaromatic thiophene moiety linked via a carbonyl group, which could modulate electronic properties and steric bulk.
  • Thio-linked acetamide: The thioether bridge connects the tetrahydropyridine core to the acetamide group, a common motif in bioactive molecules due to its stability and hydrogen-bonding capacity.

The compound’s synthesis likely involves alkylation of a tetrahydropyridine-thiol intermediate with a chloroacetamide derivative, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

2-[[5-cyano-4-(4-fluorophenyl)-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O3S2/c21-11-5-3-10(4-6-11)15-12(8-25)18(32-9-14(26)28)27-19(30,20(22,23)24)16(15)17(29)13-2-1-7-31-13/h1-7,15-16,27,30H,9H2,(H2,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQQBDQLJKYDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2C(C(=C(NC2(C(F)(F)F)O)SCC(=O)N)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-Cyano-4-(4-fluorophenyl)-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, focusing on anticancer, anti-inflammatory, and other therapeutic potentials based on recent studies.

Chemical Structure and Properties

The compound consists of a tetrahydropyridine core with various substituents that enhance its biological activity. Key features include:

  • 3-Cyano group : Potentially enhances reactivity and biological interaction.
  • 4-Fluorophenyl moiety : May contribute to lipophilicity and binding affinity.
  • Thiophene and trifluoromethyl groups : Implicated in the modulation of biological activity through electronic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 Value (µM)Mechanism of Action
Example AA431 (epidermoid carcinoma)1.61 ± 1.92Inhibition of Bcl-2
Example BHT29 (colon cancer)1.98 ± 1.22Disruption of mitotic spindle formation

These findings suggest that the compound may inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been explored. Studies show that certain derivatives can reduce the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells:

CompoundInflammatory MarkerReduction (%)
Compound CiNOS70%
Compound DCOX-265%

These results indicate the compound's potential utility in managing inflammatory diseases by modulating immune responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:

  • The presence of electron-withdrawing groups (e.g., cyano and trifluoromethyl) enhances potency.
  • Substituents on the phenyl ring significantly influence the interaction with target proteins, affecting both binding affinity and selectivity.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Case Study on Anticancer Activity : A study involving a series of tetrahydropyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with particular emphasis on their mechanisms involving apoptosis induction and cell cycle arrest.
  • Case Study on Anti-inflammatory Properties : Research focused on thiophene-containing compounds revealed their ability to modulate cytokine release in vitro, suggesting potential applications in chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Differences Reference
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 4,6-Distyryl, 4-chlorophenyl Distyryl groups increase π-conjugation; chlorophenyl vs. fluorophenyl alters electronic and steric profiles.
4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one Tetrahydropyrimidine Chlorophenyl, hydroxy, thiophene carbonyl, trifluoromethyl Pyrimidine core vs. tetrahydropyridine; chlorophenyl vs. fluorophenyl; lactone ring instead of thioacetamide.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy, methyl Ethyl ester vs. acetamide; thietan-oxy group introduces a sulfur-containing heterocycle, differing in steric and electronic effects from thiophene carbonyl.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl and fluorophenyl groups in the target compound likely enhance logP compared to non-fluorinated analogs, improving membrane permeability .
  • Solubility: The hydroxy and acetamide groups may counterbalance hydrophobicity, but the monohydrate form observed in 4-(4-chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one suggests that hydration state critically impacts solubility.
  • Thermal Stability : Melting points for analogs range widely (e.g., pale orange crystals in ), but the trifluoromethyl group in the target compound could elevate thermal stability due to strong C-F bonds.

Spectroscopic Data

  • NMR Analysis : As demonstrated in compounds 1 and 7 (Figure 6, ), substituents in regions analogous to the thiophene carbonyl and trifluoromethyl groups cause distinct chemical shifts (e.g., δ 7.5–8.5 ppm for aromatic protons). These shifts can validate the target compound’s structure and purity.

Bioactivity Considerations

  • The trifluoromethyl group is prevalent in pharmaceuticals (e.g., antimalarials, antivirals) for its metabolic stability .
  • Thiophene carbonyl moieties are associated with kinase inhibition and antimicrobial activity .

Challenges and Opportunities

  • Synthetic Complexity: Multiple functional groups necessitate precise reaction conditions to avoid side reactions (e.g., hydrolysis of the cyano group).
  • Characterization : Advanced techniques like X-ray crystallography (as in ) or high-resolution mass spectrometry are essential for confirming structure.

Q & A

Q. What synthetic routes are recommended for the preparation of this compound?

The synthesis involves multi-step reactions, including:

  • Thiophene acylation : Introduce the thiophene-2-carbonyl group via Friedel-Crafts acylation or condensation reactions using thiophosgene and sulfa drugs in dry chloroform .
  • Cyclization : Form the tetrahydropyridine ring using ammonium acetate as a catalyst, similar to methods for pyridinone derivatives .
  • Thioacetamide introduction : React the intermediate with mercaptoacetamide under basic conditions.

Q. Key considerations :

  • Use anhydrous solvents to prevent hydrolysis of the cyano group.
  • Monitor reaction progress via TLC (Rf values) and confirm intermediates via IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (e.g., trifluoromethyl singlet at ~δ 3.5 ppm) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • X-ray crystallography : Resolve stereochemistry of the tetrahydropyridine ring and confirm substituent positions (e.g., bond angles and torsion angles in analogous compounds) .
  • ¹H/¹³C NMR : Assign signals using 2D techniques (COSY, HSQC). For example:
    • Thiophene protons: δ 7.2–7.8 ppm (multiplet).
    • Trifluoromethyl group: δ ~3.5 ppm (singlet) .
  • IR spectroscopy : Identify hydroxyl (3400–3200 cm⁻¹), carbonyl (1680–1700 cm⁻¹), and cyano (2200–2250 cm⁻¹) stretches .

Q. How can researchers safely handle this compound during synthesis?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • Ventilation : Use fume hoods due to potential release of toxic HCN from cyano group decomposition .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact with thioacetamide intermediates .

Advanced Research Questions

Q. How can Bayesian optimization improve synthesis yield?

  • Experimental design : Use a Design of Experiments (DoE) approach to optimize variables (temperature, catalyst loading, solvent ratio). For example:

    VariableRangeOptimal Value (Predicted)
    Temperature60–100°C85°C
    Catalyst (mol%)5–15%12%
    Reaction time12–24 h18 h
  • Algorithm application : Bayesian optimization outperforms manual tuning by iteratively narrowing parameter space, reducing trials by 30–50% .

Q. How to resolve discrepancies between experimental and computational NMR data?

  • Case study : If experimental ¹H NMR shows unexpected splitting for the 4-fluorophenyl group:
    • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts.
    • Check for conformational flexibility in the tetrahydropyridine ring, which may cause dynamic effects .
    • Use variable-temperature NMR to identify slow exchange processes .

Q. What strategies elucidate the stereochemical outcome of tetrahydropyridine ring formation?

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10).
  • X-ray crystallography : Confirm absolute configuration, as done for analogous compounds with 4-chlorophenyl substituents .
  • Mechanistic insight : The trifluoromethyl group induces steric hindrance, favoring a cis-configuration between the hydroxyl and thiophene-carbonyl groups .

Q. How to analyze conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Hypothesis testing : If cytotoxicity varies between assays:
    • Verify purity via HPLC (≥95% purity required).
    • Test for metabolic stability in liver microsomes (e.g., CYP450 inhibition).
    • Use molecular docking to assess target binding (e.g., kinase ATP-binding pockets) .
  • Data normalization : Apply IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition).

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADME modeling :
    • LogP : ~3.2 (predicted via ChemAxon), indicating moderate lipophilicity.
    • BBB permeability : Low (PSA > 90 Ų due to hydroxyl and acetamide groups).
    • Metabolic sites : Cyano and thioether groups are susceptible to glutathione conjugation .
  • Molecular dynamics simulations : Simulate binding to serum albumin to assess plasma protein binding .

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